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Compound Focus: Flavoxate

CAS No.: 3717-88-2

Cat. No.: S528057

Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the
treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key
technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes

the parameters from several robust and validated methods.

Table 1: Summary of Developed HPLC Methods for Flavoxate HCI

Method 1: Bulk &

Method . . Method 2: Stability- Method 3: Simultaneous
Formulation Analysis . . . .

Parameter [1] Indicating Assay [2] Assay with Moxifloxacin [3]

Application Quantification in bulk &  Stability-indicating; Simultaneous estimation with
tablets degradation kinetics Moxifloxacin

Column Eclipse C18 (150 mm x  LiChrospher 100 C18 Agilent Zorbax SB-C18 (150 mm
4.6 mm, 5 um) (250 mm x 4 mm, 5 x 4.6 mm, 5 um)

Hm)

Mobile Phase Acetonitrile : 0.1% Methanol : Water Phosphate Buffer (50mM, pH 5)

Formic acid (75:25, viv)  (50:50, v/v) : Methanol : Acetonitrile

(50:20:30, v/iv)

Flow Rate 0.8 mL/min 0.8 mL/min 1.2 mL/min
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Method 1: Bulk &

Method . . Method 2: Stability- Method 3: Simultaneous
Formulation Analysis L. . . .

Parameter 1] Indicating Assay [2] Assay with Moxifloxacin [3]

Detection 218 nm 315 nm 299 nm (Moxifloxacin), 250 nm

Wavelength (Flavoxate/IS)

Injection 20 pL 20 pL 20 pL

Volume

Internal Ibuprofen Not used Valsartan

Standard

Linearity 1 - 250 pg/mL 1 - 300 pg/mL 2 — 200 pg/mL (Flavoxate)

Range

Retention 1.44 min (Flavoxate) 2.92 min (Flavoxate) Not explicitly stated

Time

| Key Validation Results | Recovery: 97.4-101.3% LOD: 0.23 pg/mL LOQ: 0.69 pg/mL | Recovery: 99.46%
Robustness: Validated | Validated as per ICH guidelines |

The following workflow outlines the general process for method development and sample analysis based on

the protocols above:
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(Start HPLC Method DevelopmenD

(Acetonitrile : 0.1% Formic Acid (75:25)) (Methanol : Water (50:50)) (Buffer : Methanol : Acetonitrile)

Click to download full resolution via product page

Detailed Standard Operating Procedure (SOP)
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This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to

other approaches where applicable.

Scope

This procedure applies to the identification and quantification of Flavexate HCI in bulk drug substance and

solid dosage forms using Reverse-Phase HPLC with UV detection.

Materials and Equipment

e HPLC System: Agilent 1200 series or equivalent, with a diode array detector (DAD) or variable
wavelength detector.

e Column: Zorbax Eclipse C18 (150 mm x 4.6 mm, 5 um) [1]. Alternatively, a LiChrospher 100 C18
column (250 mm x 4 mm, 5 um) can be used for the stability-indicating method [2].

e Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (Milli-Q or
equivalent).

o Standards: Flavoxate HCI reference standard (purity 299%), Ibuprofen for internal standard (if
applicable) [1].

Chromatographic Conditions

¢ Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (75:25, v/v). Degas by sonication for 10
minutes before use [1].

¢ Flow Rate: 0.8 mL/min [1] [2].

e Column Temperature: Ambient.

¢ Detection Wavelength: 218 nm [1].

¢ Injection Volume: 20 pL.

Preparation of Solutions

e Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Flavoxate HCI reference
standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1] [2].

¢ Internal Standard Solution (Ilbuprofen, 1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10
mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].
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e Calibration Standards: Transfer appropriate aliquots of the standard stock solution (e.g., 0.1, 1, 5,
10, 15 mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to
each flask. Dilute to volume with the mobile phase to obtain concentrations ranging from 1 to 250
pg/mL of Flavoxate HCI [1].

e Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder
equivalent to about 10 mg of Flavoxate HCI into a 10 mL volumetric flask. Add about 8 mL of mobile
phase, sonicate for 10 minutes to extract the drug, and dilute to volume. Filter the solution through a
0.45 pm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a
concentration within the linear range of the calibration curve [1].

System Suitability Test

Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 pg/mL) in

replicate (n=5). The system is suitable if:

e The %RSD of the peak area for Flavoxate HCl is =2.0%.
e The tailing factor for the Flavoxate peak is <1.5.
e The number of theoretical plates is >2000 [1].

Procedure

e Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is
achieved.

¢ Inject the mobile phase as a blank.

e Sequentially inject each calibration standard in triplicate.

¢ Inject the sample preparations (in duplicate or triplicate).

¢ Record the chromatograms and measure the peak areas (or peak area ratios if using an internal
standard).

Method Validation Protocol

The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are

summarized below.

Table 2: Method Validation Parameters and Results
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Validation . Acceptance Criteria | Typical
Protocol Description

Parameter Results

Specificity Confirm no interference from excipients or The method should be specific, as
degradation products at the analyte demonstrated by forced degradation
retention time [2]. studies [2].

Linearity Analyze at least 6 concentrations of Correlation coefficient (r2) 20.999. The
Flavoxate HCI across the range (e.g., 1- intercept is not statistically different
250 pg/mL) [1]. from zero [1].

Accuracy Analyze samples spiked with known Mean recovery between 98.0% and

(Recovery) amounts of standard at three levels (e.g., 102.0% [1].

50%, 100%, 150%).

| Precision | Repeatability: Analyze 6 replicates of a single sample batch. Intermediate Precision: Perform
analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision
should be <2.0% [1]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and
10:1 for LOQ [1]. | LOD: 0.23 pg/mL; LOQ: 0.69 pg/mL (for a specific method) [1]. | | Robustness |
Deliberately vary parameters like flow rate (£0.1 mlL/min), mobile phase composition (+2%), and
wavelength (£1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain

within limits [1]. |

Application Notes for Researchers

¢ For Stability Studies: The stability-indicating method [2] is essential for forced degradation studies
to establish the inherent stability of the drug substance and for analyzing stability samples. It has
been proven effective under acid, base, oxidative, thermal, and photolytic stress conditions.

¢ For Combination Formulations: If analyzing Flavoxate HCI in combination with other drugs like
Moxifloxacin [3] or Ofloxacin [4], the simultaneous assay methods are more appropriate. These
require careful selection of wavelength and mobile phase to ensure baseline separation of all active
components.

e For Metabolite Analysis: Note that Flavoxate is rapidly metabolized to 3-Methylflavone-8-Carboxylic
Acid (MFA). Separate, specific HPLC methods have been developed for quantifying MFA in biological
fluids like plasma and urine for pharmacokinetic and bioequivalence studies [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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